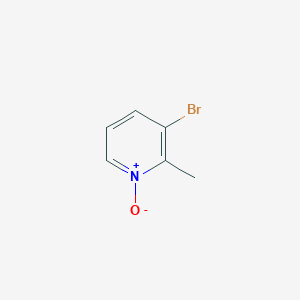

3-Bromo-2-methylpyridine N-oxide

Description

Historical Development and Synthetic Utility of Pyridine (B92270) N-Oxides

The first synthesis of a pyridine N-oxide was reported by Jakob Meisenheimer in 1926. scripps.educhemicalbook.com However, their broader synthetic potential was not fully realized until later, becoming commercialized in 1954. scripps.edu The primary method for their synthesis is the direct oxidation of the parent pyridine, a reaction that can be achieved using various oxidizing agents, most commonly peroxy acids (like m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.in

The synthetic utility of pyridine N-oxides is extensive. researchgate.net They serve as crucial intermediates because the N-oxide group activates the pyridine ring for reactions that are otherwise difficult or impossible. researchgate.net It facilitates both electrophilic and nucleophilic substitution, and the N-oxide can be readily removed through deoxygenation using reagents like trivalent phosphorus compounds (e.g., PCl₃) to restore the parent pyridine ring. bhu.ac.in This "activate-react-deactivate" strategy makes pyridine N-oxides invaluable tools in the synthesis of complex substituted pyridines. researchgate.netsemanticscholar.org

Fundamental Electronic Structure and Reactivity Principles of Pyridine N-Oxides

The unique reactivity of pyridine N-oxides stems directly from their electronic structure. The introduction of the N-oxide moiety creates a stable, dipolar species that significantly changes the electron distribution within the pyridine ring compared to its parent heterocycle.

The N-oxide bond is best described as a coordinate covalent bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This strong dipole (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine) is a defining feature. scripps.edu The lone pairs on the oxygen atom can be delocalized into the pyridine ring through resonance.

This electron donation is represented by canonical forms that place a negative charge on the C-2 (ortho) and C-4 (para) positions of the ring. bhu.ac.inyoutube.com Consequently, these positions become electron-rich and are activated toward electrophilic attack, while the positive charge on the nitrogen atom renders the C-2 and C-4 positions electron-deficient and susceptible to nucleophilic attack. bhu.ac.inyoutube.com

The electronic modifications induced by the N-oxide group make the ring more reactive than pyridine towards both electrophiles and nucleophiles. scripps.edubhu.ac.in

Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly resistant to EAS due to the deactivating effect of the electronegative nitrogen and its protonation under acidic reaction conditions. In contrast, pyridine N-oxide readily undergoes EAS. The donation of electron density from the oxygen atom activates the C-2 and C-4 positions, directing incoming electrophiles to these sites. bhu.ac.invaia.com For example, nitration of pyridine N-oxide yields 4-nitropyridine (B72724) N-oxide under conditions where pyridine is unreactive. bhu.ac.inyoutube.com

Nucleophilic Aromatic Substitution (SNA): The parent pyridine ring is electron-deficient and can undergo nucleophilic attack, primarily at the C-2 and C-4 positions. The N-oxide group enhances this reactivity. scripps.edu By activating the N-oxide oxygen with an electrophile (e.g., POCl₃ or Ts₂O), it can be converted into a good leaving group, facilitating the addition of a nucleophile to the C-2 or C-4 position, often followed by deoxygenation. semanticscholar.orgyoutube.com This allows for the introduction of a wide range of nucleophiles, including amines and carbanions. semanticscholar.orgyoutube.com

Table 1: Comparison of Pyridine and Pyridine N-oxide Properties

| Property | Pyridine | Pyridine N-oxide |

|---|---|---|

| Reactivity towards Electrophiles | Very low (deactivated ring) | High (activated ring at C-2/C-4) bhu.ac.in |

| Reactivity towards Nucleophiles | Moderate (electron-deficient ring) | High (enhanced by N-oxide activation) scripps.edu |

| Dipole Moment | ~2.03 D scripps.edu | ~4.37 D scripps.edu |

| Basicity (pKa of conjugate acid) | ~5.2 scripps.edu | ~0.79 scripps.edu |

| Favored Site of Electrophilic Attack | C-3 (under harsh conditions) | C-4 and C-2 bhu.ac.invaia.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPFZDDVZOWJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559914 | |

| Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-32-6 | |

| Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemistry of 3 Bromo 2 Methylpyridine N Oxide

Synthesis of 3-Bromo-2-methylpyridine N-oxide

The synthesis of this compound logically proceeds in two steps: first, the preparation of the parent heterocycle, 3-bromo-2-methylpyridine, followed by its N-oxidation.

Preparation of 3-Bromo-2-methylpyridine: The precursor, 3-bromo-2-methylpyridine, can be synthesized via several routes. One common method is the direct bromination of 2-methylpyridine (B31789) (2-picoline). This reaction often requires a Lewis acid catalyst, such as aluminum chloride, and can lead to a mixture of isomers, including the desired 3-bromo and other bromo-substituted products. chemicalbook.compatsnap.com More selective, multi-step syntheses, such as those proceeding from 2-chloro-3-nitropyridine (B167233) or via diazotization of 3-amino-2-methylpyridine, can provide higher yields of the specific isomer. patsnap.comgoogle.com

N-Oxidation: Once 3-bromo-2-methylpyridine is obtained, it can be converted to the corresponding N-oxide. This is typically achieved by oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. bhu.ac.inarkat-usa.org The electron-rich nitrogen of the pyridine ring attacks the oxidant, transferring an oxygen atom to form the stable N-oxide.

Expected Reactivity and Research Findings

The reactivity of this compound is governed by the interplay of three factors: the activating N-oxide group, the electron-withdrawing inductive effect of the bromine at C-3, and the electron-donating effect of the methyl group at C-2.

Nucleophilic Substitution: The pyridine N-oxide ring is inherently susceptible to nucleophilic attack, especially at the C-2 and C-6 positions, which are ortho to the electron-withdrawing N-oxide group. semanticscholar.orgabertay.ac.uk

The methyl group at C-2 may offer some steric hindrance to nucleophilic attack at that position.

The C-6 position remains a prime site for nucleophilic attack, particularly after activation of the N-oxide.

The bromine at C-3 is not at an activated position (ortho/para to the N-oxide) and would not typically be displaced by a standard SNAr mechanism unless under forcing conditions or via alternative mechanisms like benzyne-type intermediates (pyridyne).

Research on the reactivity of 3-methylpyridine (B133936) N-oxide shows that substitution can occur at the 2-, 5-, and 6-positions depending on the reaction conditions, illustrating the complex interplay of directing effects. abertay.ac.uk For this compound, it is reasonable to predict that C-H functionalization or nucleophilic attack would most likely occur at the C-6 position, representing the most electronically favorable and sterically accessible site.

Microreactor Technology for N-Oxidation

Microreactor technology has emerged as a transformative approach for the N-oxidation of pyridine derivatives, offering significant advantages over conventional batch methods. bme.hubme.hu The high surface-to-volume ratio in microreactors allows for superior heat exchange and precise temperature control, mitigating safety concerns associated with highly exothermic oxidation reactions and the decomposition of oxidizing agents like hydrogen peroxide. bme.hu This technology enables safer, greener, and more efficient production, which is particularly beneficial for manufacturing pyridine N-oxides on a larger scale. organic-chemistry.orgresearchgate.net

One prominent application involves a continuous flow system utilizing a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.orgresearchgate.net This setup has demonstrated high efficiency and stability, achieving up to 99% yield for various pyridine N-oxides with significantly reduced reaction times compared to batch processes. organic-chemistry.org The system's robustness is highlighted by its ability to operate continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net

Studies have shown that microreactors can significantly improve conversion rates for halogenated pyridines, which can be challenging substrates in batch mode. For instance, the N-oxidation of 2-bromopyridine (B144113) in a batch reactor showed a mere 2% conversion, whereas in a microreactor, the conversion increased to 15%, with potential for further optimization. bme.hu This demonstrates the technology's capacity to enhance reactions involving less reactive substrates.

The choice of oxidizing agent can be adapted for microreactor systems. Besides the environmentally friendly H₂O₂/acetic acid system, which generates only water as a byproduct, meta-chloroperoxybenzoic acid (m-CPBA) has also been successfully used. bme.hu The table below compares the N-oxidation of various substituted pyridines in batch versus microreactor setups, illustrating the general improvements in conversion and reaction time afforded by microreactor technology.

Table 1: Comparison of Batch vs. Microreactor Performance for N-Oxidation of Pyridine Derivatives bme.hu

| Substrate | Method | Oxidizing System | Reaction Time | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| Pyridine | Batch | H₂O₂ / Acetic Acid | 3 min | Room Temp | ~95% |

| Microreactor | H₂O₂ / Acetic Acid | 3 min | 50 | ~95% | |

| 2-Bromopyridine | Batch | H₂O₂ / Acetic Acid | - | - | 2% |

| Microreactor | H₂O₂ / Acetic Acid | - | - | 15% | |

| 3-Methylpyridine | Batch | m-CPBA / DCM | 3 min | Room Temp | 99% |

| Microreactor | m-CPBA / DCM | 3 min | 25 | 99% |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Systematic optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound and related compounds, while also ensuring operational safety. Response surface methodology has been effectively used as a statistical approach to identify inherently safer and more efficient intensified reaction conditions with a minimal number of experiments. researchgate.net

A case study on the N-oxidation of 3-methylpyridine, a close structural analog, highlights the key parameters that can be manipulated. researchgate.net The study focused on the interplay between catalyst amount, the dosing rate of the hydrogen peroxide oxidant, and reaction temperature. By modeling the response of these variables on product yield and reactor pressure, a critical safety indicator, optimal conditions could be identified. researchgate.net It was found that higher temperatures (e.g., 130°C) could lead to yields over 98% with manageable reactor pressure, whereas lower temperatures (e.g., 85°C) resulted in lower yields and significantly higher pressure, indicating a higher risk of thermal runaway. researchgate.net This suggests that, for some systems, operating at intensified conditions (higher temperature) can be paradoxically safer and more efficient. researchgate.net

The general principles of optimization can be applied to halogenated pyridines. Key variables for optimization include:

Catalyst and Base Selection: In rhodium-catalyzed pyridine synthesis, for example, the choice of ligand (e.g., Cp* vs. Cpt) and base (e.g., K₂CO₃ vs. CsOAc) was shown to have a profound impact on regioselectivity and yield. nih.gov A similar screening approach is vital for N-oxidation.

Temperature: As demonstrated, temperature is a critical parameter that affects both reaction rate and safety. researchgate.net

Reagent Concentration and Addition Rate: In semi-batch processes, the rate of addition of the oxidizing agent is a key handle to control the reaction rate and heat generation. researchgate.net

Solvent: The choice of solvent can influence the solubility of reagents and the reaction pathway. Polar aprotic solvents are often employed in these syntheses. google.com

The following table, based on a case study of 3-methylpyridine N-oxidation, illustrates how varying reaction parameters can influence both yield and safety (pressure). researchgate.net

Table 2: Effect of Reaction Parameters on Yield and Pressure in 3-Methylpyridine N-Oxidation researchgate.net

| Temperature (°C) | Catalyst Amount (g) | Reactor Pressure (bar) | N-Oxide Yield (%) |

|---|---|---|---|

| 85 | 4 | > 15 | < 85% |

| 130 | 4 | ~ 6 | > 98% |

By carefully tuning these conditions, it is possible to develop a robust, high-yield, and selective process for the synthesis of this compound and other halogenated pyridine N-oxides.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 Methylpyridine N Oxide

Electrophilic Aromatic Substitution Reactions

The N-oxide group in pyridine (B92270) N-oxides is an activating group that directs incoming electrophiles to the ortho (2- and 6-) and para (4-) positions. This is due to the resonance donation of electron density from the oxygen atom to the pyridine ring. However, under strongly acidic conditions, the oxygen atom is protonated, and the resulting N-hydroxy group acts as a deactivating group, directing substitution to the meta (3- and 5-) positions, similar to a pyridinium (B92312) salt. youtube.com

Regioselectivity in Substituted Pyridine N-Oxides

The regioselectivity of electrophilic substitution in substituted pyridine N-oxides is determined by the combined directing effects of the N-oxide group and the existing substituents on the ring. pearson.com The N-oxide group strongly directs incoming electrophiles to the 4-position (para) and to a lesser extent, the 2-position (ortho). youtube.com When a substituent is already present on the ring, the final position of substitution is a result of the interplay between the directing effects of both the N-oxide and the substituent.

In the case of 3-Bromo-2-methylpyridine (B185296) N-oxide, the molecule has a methyl group at the 2-position and a bromine atom at the 3-position. The methyl group is an activating group that directs ortho and para, while the bromine atom is a deactivating group that also directs ortho and para. The powerful directing effect of the N-oxide to the 4-position generally dominates.

Nitration Studies on Pyridine N-Oxides

Nitration is a classic electrophilic aromatic substitution reaction. For pyridine N-oxides, nitration typically occurs at the 4-position. youtube.com For example, the nitration of 3-methylpyridine-1-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid yields 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This demonstrates the strong directing effect of the N-oxide group to the 4-position, even with a methyl group at the 3-position.

Sulfonation Reactions

Sulfonation of pyridine N-oxides can be more complex than nitration. The reaction with oleum (B3057394) (a mixture of SO3 and H2SO4) can lead to substitution at the 3-position. youtube.com This is because under the strongly acidic conditions of oleum, the N-oxide oxygen is protonated. The resulting positively charged pyridinium-like ring is deactivated towards electrophilic attack, and substitution, when it does occur, is directed to the meta position (position 3). youtube.comyoutube.com

For 3-Bromo-2-methylpyridine N-oxide, sulfonation under strongly acidic conditions would likely lead to substitution at the 5-position, which is meta to the protonated N-oxide group.

Nucleophilic Substitution and Addition Reactions

Pyridine N-oxides are generally more reactive towards nucleophiles than their parent pyridines. scripps.edu The N-oxide group activates the 2- and 4-positions for nucleophilic attack. scripps.educhemtube3d.com This increased reactivity is due to the ability of the N-oxide to stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr).

Substitution of Halogen and other Leaving Groups in Halogenated Pyridine N-Oxides

Halogenated pyridine N-oxides are versatile intermediates in organic synthesis, as the halogen atom can be displaced by a variety of nucleophiles. The ease of substitution depends on the position of the halogen and the nature of the nucleophile. Halogens at the 2- and 4-positions are particularly susceptible to nucleophilic displacement due to the activating effect of the N-oxide group.

In this compound, the bromine atom is at the 3-position. Nucleophilic substitution at the 3-position of a pyridine ring is generally less favorable than at the 2- or 4-positions. However, the presence of the N-oxide can still influence the reactivity. For instance, studies on 2-R-3-nitropyridines have shown that the nitro group at the 3-position can be displaced by sulfur nucleophiles. nih.gov This suggests that a sufficiently strong nucleophile might be able to displace the bromine atom in this compound, although this would likely require more forcing conditions compared to substitution at the 2- or 4-positions.

Amination Reactions

Amination of pyridine N-oxides can be achieved through various methods. scripps.edu A common approach involves the activation of the N-oxide with an electrophilic reagent, such as tosyl chloride or acetic anhydride (B1165640), followed by the addition of an amine nucleophile. researchgate.net This typically leads to the introduction of the amino group at the 2-position. researchgate.net

For this compound, direct amination at the vacant positions (4, 5, or 6) would be a possibility. Oxidative amination reactions have been reported for substituted pyridines and their N-oxides. For example, 2,6-diamino-3,5-dinitropyridine and its N-oxide can be aminated at the 4-position using aqueous ammonia (B1221849) and potassium permanganate. energetic-materials.org.cn While a specific protocol for this compound is not detailed, similar methodologies could potentially be applied.

Furthermore, the bromine atom at the 3-position could potentially undergo amination via a nucleophilic aromatic substitution reaction, possibly under transition-metal-catalyzed conditions, such as the Buchwald-Hartwig amination. researchgate.net

Reactions with Organometallic Reagents (e.g., Organopalladium, Grignard)

The reactivity of this compound with organometallic reagents is a critical aspect of its synthetic utility, enabling the introduction of various functional groups onto the pyridine ring. Organopalladium and Grignard reagents are prominently used for this purpose.

Organopalladium Reagents: Palladium-catalyzed reactions are fundamental in C-C and C-N bond formations. While specific studies on this compound are part of a broader understanding of pyridine N-oxide chemistry, the principles of palladium catalysis are directly applicable. For instance, palladium(II) acetate (B1210297) is a common catalyst for the direct arylation of pyridine N-oxides. rsc.orgnih.gov Mechanistic studies suggest that these reactions can proceed through a turnover-limiting oxidation of a palladium dimer by the arylating agent. nih.gov The electronic nature of the arylating reagent significantly influences the reaction rate, with electron-withdrawing groups on the iodine(III) reagent accelerating C-H arylation. nih.gov In some cases, a cooperative catalysis between two distinct palladium centers is proposed, where C-H activation occurs at one metal center and functionalization at another. berkeley.edu

Grignard Reagents: The reaction of pyridine N-oxides with Grignard reagents (RMgX) is a versatile method for introducing alkyl, aryl, alkynyl, and vinyl groups. rsc.org These reactions can lead to a diverse set of substituted heterocycles. rsc.org Specifically, the addition of Grignard reagents to pyridine N-oxides can result in the formation of dienal-oximes. diva-portal.org However, the reaction conditions, particularly temperature, are crucial. At lower temperatures (e.g., -40 °C), undesired ring-opening can be avoided, allowing for the stereoselective synthesis of trans-2,3-dihydropyridine N-oxides. diva-portal.org A directed ortho-metalation using Grignard reagents like i-PrMgCl at low temperatures (-78 °C) allows for the selective generation of an ortho-metallated species, which can then be trapped by various electrophiles. arkat-usa.org

The table below summarizes the outcomes of reacting pyridine N-oxides with different types of Grignard reagents.

| Grignard Reagent Type | Product Type | Yield Range | Reference |

| Aryl and Alkynyl | Dienal-oximes | 66-95% | diva-portal.org |

| Alkyl, Aryl, Alkynyl, Vinyl | Substituted Heterocycles | High | rsc.org |

Functionalization of the Alkyl Side Chain Adjacent to the N-Oxide Moiety

The methyl group at the C2 position of this compound, being adjacent to the N-oxide moiety, is susceptible to functionalization. The N-oxide group can influence the reactivity of the adjacent alkyl group, facilitating various transformations.

One significant pathway for functionalization is through hydrogen atom transfer (HAT) reactions. Pyridine N-oxides can act as HAT precursors, particularly under photoredox catalysis. acs.orgnih.gov Visible light, in conjunction with an acridinium (B8443388) photoredox catalyst, can generate oxygen-centered radicals from pyridine N-oxides via single-electron oxidation. acs.orgnih.gov These electrophilic N-oxy radicals are capable of abstracting a hydrogen atom from a C-H bond, including the strong primary C-H bonds of an alkyl side chain, to form an alkyl radical. acs.org This radical can then engage in further reactions, such as addition to electron-deficient olefins. acs.org

Research has demonstrated the alkylation of unactivated tertiary, secondary, and even primary C(sp³)–H bonds using this methodology. acs.orgnih.gov The reactivity and regioselectivity of these reactions can be influenced by the specific reaction conditions and the structure of the pyridine N-oxide. acs.org

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound is a valuable substrate for such transformations, primarily through cross-coupling and direct C-H arylation reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl compounds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org The bromine atom at the 3-position of this compound makes it an ideal candidate for Suzuki coupling. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.comresearchgate.net The reaction tolerates a wide variety of functional groups on the arylboronic acid partner, leading to a diverse range of novel pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net

A typical Suzuki coupling reaction involving a bromo-pyridine derivative is shown in the table below.

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield | Reference |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 85-95 | N-[5-aryl-2-methylpyridin-3-yl]acetamide | Moderate to Good | mdpi.comresearchgate.net |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org While specific examples for this compound are not detailed in the provided context, the principles apply. The reaction typically requires a palladium catalyst and a base. libretexts.org Additives like tetrabutylammonium (B224687) bromide (TBAB) can be used to improve yields by stabilizing the Pd(0) catalyst and acting as a phase-transfer agent. beilstein-journals.org

Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions. nih.gov This method allows for the direct coupling of a C-H bond with an aryl halide. Pyridine N-oxides are excellent substrates for this transformation, with arylation occurring selectively at the C2 position. nih.govacs.org

Several catalytic systems have been developed for this purpose. A common system involves a palladium(II) acetate catalyst. rsc.orgnih.gov Ligand-free conditions have also been reported, using potassium (hetero)aryltrifluoroborates as the coupling partners in the presence of TBAI. rsc.org Mechanistic studies have pointed to the involvement of a bimetallic high oxidation state palladium intermediate in some cases. nih.gov It has also been proposed that the reaction can be catalyzed by a cyclometalated palladium complex that is generated in situ. berkeley.edu

The table below provides an overview of representative conditions for the direct C-H arylation of pyridine N-oxides.

| Pyridine N-oxide | Arylating Agent | Catalyst | Additive/Base | Solvent | Temperature (°C) | Product | Reference |

| Pyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₃·HBF₄ | K₂CO₃ | Toluene | 110 | 2-(p-tolyl)pyridine N-oxide | acs.org |

| Pyridine N-oxides | Potassium (hetero)aryltrifluoroborates | Pd(OAc)₂ | TBAI | - | - | 2-Arylpyridine N-oxides | rsc.org |

| 3-Methyl-2-phenylpyridine | [Mes-I-Ph]BF₄ | Pd(OAc)₂ | - | AcOH | 100 | ortho-Phenylated product | nih.gov |

Rearrangement Reactions

Rearrangement reactions of pyridine N-oxides provide pathways to novel structures and functional groups that might be otherwise difficult to access directly.

Polonovski Rearrangement and its Derivatives

The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides, including pyridine N-oxides. While a specific citation for the Polonovski rearrangement of this compound is not available in the provided search results, the general mechanism is well-established for pyridine N-oxides. The reaction typically involves treatment of the N-oxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride, which leads to an O-acylated intermediate. youtube.com This intermediate is then susceptible to attack by a nucleophile, often the counterion of the acylating agent, at the α-position of the pyridine ring, leading to a dihydropyridine (B1217469) derivative. Subsequent elimination results in the formation of a 2-substituted pyridine and the corresponding carboxylic acid.

Derivatives of the Polonovski rearrangement have expanded its synthetic utility. For instance, treatment of pyridine N-oxides with trifluoroacetic anhydride and pyridine, followed by hydrogenolysis, can yield 2-aminopyridines. youtube.com These rearrangements offer a powerful tool for the functionalization of the pyridine ring, particularly at the C2 position.

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the molecular behavior of 3-Bromo-2-methylpyridine (B185296) N-oxide. Through various theoretical models, researchers can investigate its electronic structure, reactivity, and intermolecular forces without the need for empirical observation.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying pyridine (B92270) N-oxide derivatives. nih.govniscair.res.in Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) have proven effective in providing a balance between accuracy and computational cost for medium-sized molecules. nih.govniscair.res.in

For a molecule like 3-Bromo-2-methylpyridine N-oxide, DFT calculations are employed to determine its most stable optimized geometry, including bond lengths and angles. niscair.res.in Furthermore, these calculations can predict vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the molecular structure. nih.gov The electronic properties derived from DFT, such as the dipole moment and the distribution of electron density, are crucial for understanding the molecule's polarity and interaction with its environment. niscair.res.in

Frontier Molecular Orbital Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is critical for explaining the reactivity of chemical species. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. niscair.res.in

In studies of related heterocyclic compounds, FMO analysis has been used to investigate intermolecular charge transfer within the molecule. nih.gov The distribution of these frontier orbitals indicates the most likely sites for electrophilic and nucleophilic attack. For instance, the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. Reactivity descriptors, such as the Fukui function and local softness, can be calculated to quantify the reactivity of specific atomic sites within the molecule. nih.gov

Interactive Table: Electronic Properties of a Related Pyridine Derivative (for illustrative purposes)

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The bromine atom and the N-oxide group in this compound are capable of forming significant intermolecular interactions that dictate its solid-state structure. Crystal structure analyses of closely related compounds, such as its isomer 5-Bromo-2-methylpyridine N-oxide, reveal the formation of intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net These interactions link molecules into centrosymmetric dimers, which are fundamental to stabilizing the crystal lattice. nih.govresearchgate.net

Interactive Table: Example Hydrogen-Bond Geometry in 5-Bromo-2-methylpyridine N-oxide researchgate.net

Symmetry code: (i) -x+1, -y+2, -z+2

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is essential for its application in chemical synthesis. The electronic properties conferred by the pyridine N-oxide moiety and the halogen substituent dictate its reactivity pathways.

Mechanistic Pathways of Halogenation Reactions

The synthesis of 3-bromo substituted pyridine N-oxides is mechanistically distinct from halogenations that occur at other positions. Direct electrophilic halogenation of pyridine is generally challenging due to the deactivation of the ring by the electronegative nitrogen. youtube.com Conversion to the pyridine N-oxide derivative increases the electron density in the ring, facilitating electrophilic substitution, which typically occurs at the 2- and 4-positions. youtube.comscripps.edu

However, achieving substitution at the 3-position requires specific and often harsh conditions. The bromination of pyridine N-oxide in the presence of oleum (B3057394) (a mixture of sulfuric acid and SO₃) can yield 3-bromopyridine (B30812) N-oxide. youtube.com This reaction proceeds via an electrophilic aromatic substitution mechanism where the highly reactive electrophile generated in the strongly acidic medium attacks the 3-position.

Studies on Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction for halopyridines. The reaction generally follows a two-step addition-elimination mechanism. youtube.comnih.gov A nucleophile first attacks the carbon atom bearing the halogen, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the halide ion to restore aromaticity. youtube.comyoutube.com

The reactivity and regioselectivity of SₙAr on the pyridine ring are heavily influenced by the position of the leaving group relative to the ring nitrogen. The 2- and 4-positions are significantly more reactive towards nucleophiles because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the intermediate through resonance. youtube.comvaia.com In contrast, when the substitution occurs at the 3-position, the negative charge cannot be delocalized onto the nitrogen atom, making the intermediate less stable and the position much less reactive towards nucleophilic attack. youtube.comvaia.com While the N-oxide group in this compound modifies the electronic landscape of the ring, the inherent lower reactivity of the 3-position to SₙAr remains a critical mechanistic consideration.

Insights into Direct C-H Functionalization Mechanisms

The direct functionalization of C-H bonds in pyridine N-oxides represents a powerful and atom-economical strategy for synthesizing functionalized pyridine derivatives. Mechanistic studies, primarily focused on the palladium-catalyzed direct arylation of pyridine N-oxide and its derivatives, offer significant insights that are applicable to this compound. These investigations have moved beyond simple empirical observations to probe the intricate roles of catalysts, ligands, and the substrate itself.

A prevailing mechanistic hypothesis involves a cooperative catalytic system. Research has provided strong evidence that the direct arylation of pyridine N-oxide does not proceed through the direct reaction of a simple arylpalladium acetate (B1210297) complex with the N-oxide. nih.govberkeley.edu Instead, data suggest a more complex pathway where a cyclometalated palladium complex, formed from the decomposition of the initial palladium-phosphine complex, acts as the true catalyst. nih.govberkeley.edu This cyclometalated species is proposed to react with the pyridine N-oxide to cleave the C-H bond at the C2 position. nih.govberkeley.edu This is a critical step, as the N-oxide group directs the regioselectivity of the reaction.

The proposed mechanism involves two distinct palladium centers working in concert. nih.gov One metal center is responsible for the C-H bond activation, forming a heteroarylpalladium intermediate. nih.gov This intermediate then transfers its heteroaryl group to a second palladium center, which carries the aryl group from the aryl halide. nih.gov The final carbon-carbon bond-forming reductive elimination then occurs from this second palladium complex. nih.gov This cooperative C-H bond functionalization process highlights a sophisticated interplay between different catalytic species in the reaction mixture. nih.gov

Advanced Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of reaction mechanisms involving this compound and related compounds. Its non-invasive nature allows for the real-time monitoring of reaction progress directly in the reaction vessel. osf.io By setting up experiments in a stationary flow reactor inserted into an NMR spectrometer, chemists can track the consumption of starting materials and the formation of products and intermediates over time. osf.io This technique is particularly powerful because it provides quantitative data without the need for calibration, and it can be used to identify and characterize transient or unstable species that may be crucial to the catalytic cycle. osf.io

For structural assignment, both ¹H and ¹³C NMR provide definitive information on the connectivity and chemical environment of atoms within the molecule. While specific spectral data for this compound is not widely published, the data for the closely related 3-Bromopyridine N-oxide serves as an excellent reference for assigning the characteristic chemical shifts of the pyridine ring protons and carbons. The N-oxide group significantly influences the electron distribution in the aromatic ring, leading to characteristic downfield shifts of the ring protons compared to the non-oxidized parent pyridine.

Table 1: NMR Spectroscopic Data for 3-Bromopyridine N-oxide Data is for a closely related compound and serves as a representative example.

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity and Coupling Constants (J) |

|---|---|---|---|

| ¹H NMR | 8.40-8.39 | CDCl₃ | t, J=1.5 Hz |

| ¹H NMR | 8.21-8.19 | CDCl₃ | dq, J=0.8, 6.5 Hz |

| ¹H NMR | 7.47-7.45 | CDCl₃ | dq, J=0.8, 8.3 Hz |

| ¹H NMR | 7.24-7.21 | CDCl₃ | dd, J=6.6, 8.2 Hz |

| ¹³C NMR | 140.3 | CDCl₃ | |

| ¹³C NMR | 137.7 | CDCl₃ | |

| ¹³C NMR | 128.7 | CDCl₃ | |

| ¹³C NMR | 125.9 | CDCl₃ | |

| ¹³C NMR | 120.2 | CDCl₃ |

Source: rsc.org

X-ray crystallography provides unambiguous proof of molecular structure in the solid state. For novel compounds synthesized via C-H functionalization of pyridine N-oxides, this technique is the gold standard for confirming the exact regiochemistry of the substitution and for understanding the three-dimensional arrangement of the molecule.

While the crystal structure of this compound itself is not publicly available, the structure of 3-Bromopyridine N-oxide has been determined. nih.gov The analysis of this related compound reveals key structural features that are expected to be shared. In the crystal lattice of 3-Bromopyridine N-oxide, there are two independent molecules in the asymmetric unit which are nearly planar. nih.gov The crystal structure exhibits a distinct herringbone pattern. nih.gov Such packing arrangements are governed by weak intermolecular forces. Notably, in this specific structure, there are no classical hydrogen bonds or π-π stacking interactions observed. nih.gov The study of these solid-state structures is crucial for understanding the physical properties of the material and can provide insights into intermolecular interactions that may influence reactivity in the solid phase or in concentrated solutions.

Table 2: Crystallographic Data for 3-Bromopyridine N-oxide Data is for a closely related compound and serves as a representative example.

| Parameter | Value |

|---|---|

| Compound Name | 3-Bromopyridine N-oxide |

| Chemical Formula | C₅H₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules in Asymmetric Unit | 2 |

| Key Feature | Herringbone packing pattern |

| Plane-to-Plane Angle | 66.69 (10)° |

| Layer-to-Layer Distance | 3.431 (4) Å |

Source: nih.gov

Advanced Applications in Organic Synthesis

Role as Versatile Building Blocks and Intermediates

3-Bromo-2-methylpyridine (B185296) N-oxide serves as a pivotal intermediate in the synthesis of a wide array of functionalized pyridine (B92270) derivatives. The presence of the N-oxide functionality, in conjunction with the bromo and methyl substituents, provides a platform for diverse chemical transformations.

Precursors to Substituted Pyridine Derivatives

Pyridine N-oxides are well-established as reactive intermediates for the synthesis of substituted pyridines. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. researchgate.netresearchgate.net This enhanced reactivity allows for the introduction of various functional groups onto the pyridine scaffold.

3-Bromo-2-methylpyridine N-oxide can be a precursor to a variety of substituted pyridines through reactions such as palladium-catalyzed cross-coupling reactions. For instance, the bromine atom at the 3-position can be substituted with aryl, alkyl, or other functional groups via reactions like the Suzuki or Stille coupling. Subsequently, the N-oxide can be readily deoxygenated to yield the corresponding substituted 2-methylpyridine (B31789). rsc.orgsemanticscholar.org

Furthermore, the N-oxide can direct the introduction of nucleophiles at the C2 and C6 positions. While the C2 position is already substituted with a methyl group, the C6 position is a potential site for functionalization. The N-oxide can be activated by various reagents, such as trifluoromethanesulfonic anhydride (B1165640), to facilitate the addition of nucleophiles. nih.gov

The following table summarizes some general transformations where pyridine N-oxides are used as precursors, which are applicable to this compound.

| Reaction Type | Reagents | Product Type |

| Deoxygenation | PCl₃, H₂, Pd/C | Substituted Pyridine |

| Halogenation | POCl₃, SO₂Cl₂ | Chloro-substituted Pyridine |

| Nitration | H₂SO₄, HNO₃ | Nitro-substituted Pyridine |

| Cyanation | KCN, (CH₃)₂SO₄ | Cyano-substituted Pyridine |

| Arylation | Grignard reagents, Organolithium reagents | Aryl-substituted Pyridine |

Facilitating Regioselective Functionalization of Pyridine Ring Systems

The substituents on the pyridine N-oxide ring play a crucial role in directing the regioselectivity of subsequent functionalization reactions. In this compound, the interplay between the electron-withdrawing bromine atom, the electron-donating methyl group, and the N-oxide functionality governs the position of incoming electrophiles or nucleophiles.

Oxidation of a pyridine to its N-oxide significantly alters the electron distribution in the ring, enhancing reactivity towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net For electrophilic substitution, such as nitration, the N-oxide group directs the incoming substituent primarily to the 4-position. For example, the nitration of 3-bromopyridine-N-oxide has been shown to yield the 4-nitro derivative. researchgate.net This directing effect is a powerful tool for achieving regioselectivity that might be difficult to obtain with the parent pyridine.

In the case of nucleophilic attack, activation of the N-oxide with reagents like p-toluenesulfonic anhydride can lead to regioselective halogenation. tcichemicals.com For instance, this method has been used for the C2-selective bromination of fused pyridine N-oxides. tcichemicals.com While the 2-position of this compound is already occupied, this principle can be applied to understand the reactivity of the remaining positions. The presence of the methyl group at C2 and the bromo group at C3 will influence the electronic and steric environment of the other ring positions, thus controlling the outcome of further substitutions.

Catalytic Roles of Pyridine N-Oxides

Beyond their use as stoichiometric reagents and intermediates, pyridine N-oxides, including derivatives like this compound, have emerged as important players in the realm of catalysis. They can act as organocatalysts themselves or as ligands that modulate the activity of metal catalysts. nih.govresearchgate.net

Activation of Lewis Acids in Organic Transformations

Pyridine N-oxides are classified as strong Lewis bases due to the polarization of the N-O bond. nih.govnih.gov This property allows them to act as activators for Lewis acids. nih.govnih.gov The oxygen atom of the N-oxide can donate a pair of electrons to a Lewis acidic center, such as a metal or a silicon atom. nih.govnih.gov This interaction enhances the reactivity of the Lewis acid in various organic transformations. nih.gov For example, pyridine N-oxides can activate silicon-based Lewis acids, making them effective mediators for reactions like the allylation and crotylation of aldehydes with allyltrichlorosilanes. nih.gov This activation strategy is a cornerstone of many catalytic processes where a Lewis acid is required to activate a substrate.

Applications in Organocatalysis

The Lewis basicity of pyridine N-oxides also underpins their application as organocatalysts. nih.govresearchgate.net Chiral pyridine N-oxides, in particular, have been successfully employed as asymmetric catalysts for a variety of enantioselective reactions. nih.govnih.gov These catalysts create a chiral environment around the reacting substrates, leading to the preferential formation of one enantiomer over the other.

Key applications of chiral pyridine N-oxide organocatalysts include:

Asymmetric allylation: Catalyzing the addition of allyl groups to aldehydes to form chiral homoallylic alcohols. nih.govcuni.cz

Ring-opening of meso-epoxides: Desymmetrization of symmetrical epoxides to produce chiral products. nih.gov

Acylative dynamic kinetic resolution: Used as nucleophilic catalysts in the resolution of racemic mixtures. acs.org

The development of new chiral pyridine N-oxide structures is an active area of research, with the aim of expanding the scope and efficiency of these organocatalytic systems. acs.orgrsc.org

Design of Ligands for Metal-Catalyzed Reactions

Pyridine N-oxides can also function as ligands in transition metal complexes, where they bind to the metal center through the oxygen atom. wikipedia.orgwikipedia.org The electronic properties of the pyridine N-oxide ligand can be tuned by introducing different substituents on the pyridine ring. This allows for the fine-tuning of the catalytic activity of the resulting metal complex.

For example, new dipyridylpyrrole N-oxide ligands have been designed and used to synthesize zinc complexes that are highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org The N-oxide moiety plays a crucial role in the structure and reactivity of these complexes. Pyridine N-oxides have also been used as ligands in complexes with other metals such as silver, where they can exhibit unusual bridging coordination modes. rsc.org The ability to systematically modify the structure of pyridine N-oxide ligands, for instance by changing the substituents on a compound like this compound, provides a powerful strategy for developing novel metal catalysts with tailored properties for specific organic transformations.

Construction of Complex Molecular Architectures

This compound is a versatile building block in organic synthesis, enabling the creation of complex molecular structures. Its utility stems from the presence of multiple reactive sites: the bromo substituent, the N-oxide functional group, and the methyl group. This allows for a variety of chemical transformations, making it a valuable precursor for diverse and complex molecules.

Synthesis of Pyridine-Containing Pharmaceutical and Agrochemical Intermediates

The pyridine ring is a fundamental component in numerous pharmaceuticals and agrochemicals. This compound serves as a crucial starting material for producing functionalized pyridine derivatives that are key intermediates in the synthesis of these vital compounds. chemicalbook.comgoogle.comgoogle.com 2-methyl-3-bromopyridine, a related compound, is also an important intermediate in the production of dyes, spices, and pesticides. google.com

The strategic placement of the bromo group at the 3-position allows for its displacement through nucleophilic aromatic substitution reactions. This facilitates the introduction of various functional groups, which is a critical step in building the desired molecular complexity.

Furthermore, the N-oxide group plays a significant role in directing subsequent reactions and can be readily removed to yield the parent pyridine. For instance, pyridine N-oxides are valuable intermediates for preparing 2- and 4-substituted pyridines. researchgate.net The N-oxide can also be activated to facilitate reactions. For example, pyridine N-oxides react with thiols in the presence of acylating agents like benzoyl chloride or acetic anhydride to produce pyridyl sulfides. abertay.ac.uk If the 2-position is blocked, as in 2-methylpyridine N-oxide, substitution occurs at the 5- and 6-positions. abertay.ac.uk

A key application involves the synthesis of substituted pyridines that would be otherwise difficult to access. The presence of the N-oxide can influence the regioselectivity of reactions, such as lithiation, enabling the introduction of substituents at specific positions on the pyridine ring.

| Reactant | Reagent(s) | Product | Application |

| 3-Bromopyridine-N-oxide hydrochloride | Sulphuryl chloride | 3-Bromo-4-chloropyridine, 3-bromo-2-chloropyridine, 3-bromo-6-chloropyridine | Formation of chloropyridines. researchgate.net |

| 2-Picoline | Aluminum chloride, Bromine | 3-Bromo-2-methylpyridine and 5-bromo-2-methylpyridine | Synthesis of brominated pyridine intermediates. google.com |

| Diethyl malonate, 2-chloro-3-nitropyridine (B167233) | 1. Base 2. Acid | 2-Methyl-3-nitropyridine | Intermediate for 2-methyl-3-aminopyridine. google.com |

Derivatization of Biologically Relevant Pyridine Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This compound provides a versatile platform for the derivatization of these important scaffolds, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada reactions. mdpi.comambeed.comresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups. For example, the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids in the presence of a palladium catalyst yields novel pyridine derivatives. mdpi.com

The N-oxide functionality can also be a key element in the design of new drug candidates, as it can influence physicochemical properties such as solubility and membrane permeability. Moreover, the methyl group offers an additional site for modification, further expanding the chemical space that can be explored from this versatile starting material.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| 3-bromo-2-methyl-pyridine | 2-chloro-4-methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), potassium carbonate | 3-(2-Chloro-4-methoxy-phenyl)-2-methyl-pyridine. ambeed.com |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4, K3PO4 | 5-Aryl-2-methylpyridin-3-amines. mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Boronic acids | Pd(PPh3)4, K3PO4 | Monosubstituted and bisubstituted aniline (B41778) derivatives. nih.gov |

Enabling Oxidative Transformations of Organic Substrates

While the primary application of this compound is as a structural precursor, its N-oxide moiety can also participate in and facilitate oxidative transformations. Pyridine N-oxides are known to act as mild oxidizing agents or as co-oxidants in various catalytic oxidation reactions.

In certain contexts, the N-oxide can transfer its oxygen atom to a substrate, a process that is often mediated by a metal catalyst. In such catalytic cycles, the pyridine N-oxide serves to reoxidize the metal center, allowing the reaction to proceed with only a catalytic amount of the metal.

The electronic nature of the pyridine ring, which is influenced by the bromo and methyl substituents, can modulate the oxidizing potential of the N-oxide group. This allows for a degree of control over the reactivity and selectivity of the oxidative process. However, it is more common for other N-oxides to be employed specifically for their oxidative properties. The principal value of this compound lies in its role as a versatile building block for constructing complex molecular architectures.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-methylpyridine N-oxide, and how can reaction conditions be adjusted to improve yield?

The synthesis of pyridine N-oxides typically involves oxidizing the pyridine ring using agents like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA). For brominated derivatives, post-oxidation bromination or direct functionalization of pre-brominated pyridines may require careful temperature control (e.g., 0–5°C for bromine addition) to avoid over-oxidation or side reactions. Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray crystallography (as demonstrated for related N-oxide derivatives in Acta Crystallographica Section E) provides definitive structural data, including bond angles and intermolecular interactions. Computational methods like DFT can predict electron density distributions, while UV-Vis spectroscopy and cyclic voltammetry assess redox behavior. These techniques help correlate structure with reactivity in downstream applications .

Q. What stability considerations are critical for handling and storing this compound?

N-oxides are prone to degradation under light, heat, or acidic/basic conditions. Storage in inert atmospheres (argon) at –20°C in amber vials is recommended. Stability assays using HPLC or TLC over time can monitor decomposition, particularly for bromine substituents, which may undergo hydrolysis or dehalogenation .

Advanced Research Questions

Q. How can the mutagenic potential of this compound be evaluated using (Q)SAR models and experimental validation?

The aromatic N-oxide class has historically been flagged for DNA-reactive mutagenicity. Researchers should apply (Q)SAR tools like Leadscope’s expert-rule-based model, which incorporates substructure alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass). Experimental validation via Ames tests (TA98 and TA100 strains with/without metabolic activation) is essential. Conflicting data may arise due to substituent effects; for example, methyl and bromine groups could sterically hinder DNA adduct formation, reducing mutagenicity .

Q. What methodologies are suitable for analyzing this compound in complex biological matrices?

On-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS enables sensitive quantification in matrices like plasma or plant extracts. Key parameters include:

- SPE sorbent selection (e.g., C18 for lipophilic N-oxides).

- Ionization mode (ESI+ for protonated molecular ions).

- MRM transitions targeting [M+H] → characteristic fragments (e.g., loss of Br or CH groups).

Calibration curves (10–300 µg/kg range) with weighted linear regression (r > 0.99) ensure precision .

Q. How does the bromine substituent influence the pharmacological interactions of this compound with transporters or enzymes?

Bromine’s electronegativity and steric bulk may alter binding to transporters like OCT1. In vitro assays using OCT1-overexpressing HEK293 cells or knockout mice can assess uptake kinetics. For example, sorafenib N-oxide showed no OCT1 dependency, suggesting alternative transporters mediate cellular entry. For enzyme inhibition, kinetic studies (IC, K) with brominated analogs compared to non-halogenated controls can isolate substituent effects .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for aromatic N-oxides?

SAR fingerprint analysis hierarchically evaluates substructures across public/proprietary datasets. For this compound:

- Compare mutagenicity data for brominated vs. non-brominated N-oxides.

- Use molecular docking to probe interactions with DNA or proteins.

- Cross-validate findings with in vitro assays (e.g., Comet assay for DNA damage). Contradictions may arise from assay-specific sensitivities or metabolite generation .

Methodological Resources

Q. Key Analytical Techniques

- Chromatography : UHPLC-MS/MS for trace analysis .

- Spectroscopy : N NMR to confirm N-oxide formation .

- Crystallography : Single-crystal X-ray diffraction for structural elucidation .

Q. Computational Tools

- DFT : Gaussian or ORCA for electronic structure modeling.

- Docking : AutoDock Vina for predicting DNA/enzyme binding.

Q. Experimental Design Considerations

- Control Groups : Include non-brominated analogs and deoxygenated pyridines.

- Replicates : Minimum n=3 for biological assays to account for variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.